[(4-Chloro-benzyl)-ethyl-amino]-acetic acid [(4-Chloro-benzyl)-ethyl-amino]-acetic acid
Brand Name: Vulcanchem
CAS No.: 1179226-20-0
VCID: VC8212921
InChI: InChI=1S/C11H14ClNO2/c1-2-13(8-11(14)15)7-9-3-5-10(12)6-4-9/h3-6H,2,7-8H2,1H3,(H,14,15)
SMILES: CCN(CC1=CC=C(C=C1)Cl)CC(=O)O
Molecular Formula: C11H14ClNO2
Molecular Weight: 227.69

[(4-Chloro-benzyl)-ethyl-amino]-acetic acid

CAS No.: 1179226-20-0

Cat. No.: VC8212921

Molecular Formula: C11H14ClNO2

Molecular Weight: 227.69

* For research use only. Not for human or veterinary use.

[(4-Chloro-benzyl)-ethyl-amino]-acetic acid - 1179226-20-0

Specification

CAS No. 1179226-20-0
Molecular Formula C11H14ClNO2
Molecular Weight 227.69
IUPAC Name 2-[(4-chlorophenyl)methyl-ethylamino]acetic acid
Standard InChI InChI=1S/C11H14ClNO2/c1-2-13(8-11(14)15)7-9-3-5-10(12)6-4-9/h3-6H,2,7-8H2,1H3,(H,14,15)
Standard InChI Key USPWKCAXCBMWBR-UHFFFAOYSA-N
SMILES CCN(CC1=CC=C(C=C1)Cl)CC(=O)O
Canonical SMILES CCN(CC1=CC=C(C=C1)Cl)CC(=O)O

Introduction

Chemical Identity and Structural Properties

Molecular Characterization

The compound’s molecular formula is C₁₁H₁₄ClNO₂, with a molecular weight of 227.69 g/mol . Its IUPAC name, 2-[(4-chlorophenyl)methyl-ethylamino]acetic acid, reflects the arrangement of functional groups: a 4-chlorobenzyl group linked to an ethylamino side chain, which is further connected to an acetic acid backbone. The SMILES notation CCN(CC1=CC=C(C=C1)Cl)CC(=O)O provides a simplified representation of its structure, emphasizing the spatial relationship between the aromatic, amino, and carboxylic acid components .

Table 1: Key Chemical Identifiers

PropertyValueSource
CAS Number1179226-20-0
Molecular FormulaC₁₁H₁₄ClNO₂
Molecular Weight227.69 g/mol
IUPAC Name2-[(4-chlorophenyl)methyl-ethylamino]acetic acid
SMILESCCN(CC1=CC=C(C=C1)Cl)CC(=O)O

Synthesis and Industrial Production

Synthetic Pathways

The synthesis of [(4-Chloro-benzyl)-ethyl-amino]-acetic acid typically involves multi-step reactions starting from 4-chlorobenzyl chloride or bromide. A proposed pathway includes:

  • Alkylation: Reacting 4-chlorobenzyl halide with ethylamine to form the N-ethyl-4-chlorobenzylamine intermediate.

  • Carboxylic Acid Introduction: Coupling the amine intermediate with a chloroacetic acid derivative via nucleophilic substitution.

Industrial-scale production may employ continuous flow reactors to optimize reaction efficiency, temperature control, and yield. This method reduces side reactions and improves purity compared to batch processing.

Table 2: Representative Synthetic Conditions

StepReagents/ConditionsPurpose
Alkylation4-Chlorobenzyl chloride, ethylamine, base (e.g., K₂CO₃), polar aprotic solvent (e.g., DMF), 60–80°CForm N-ethyl-4-chlorobenzylamine
AminationChloroacetyl chloride, inert solvent (e.g., THF), room temperatureIntroduce acetic acid moiety
HydrolysisAqueous NaOH, refluxConvert ester to carboxylic acid (if applicable)

Challenges in Purification

The compound’s polarity and tendency to form zwitterionic structures (due to the amine and carboxylic acid groups) complicate purification. Techniques such as column chromatography (using silica gel or reverse-phase matrices) or recrystallization from ethanol/water mixtures are commonly employed.

Applications in Medicinal Chemistry

Role as a Synthetic Intermediate

[(4-Chloro-benzyl)-ethyl-amino]-acetic acid serves as a versatile scaffold for constructing pharmacologically active molecules. Its reactive sites allow for:

  • Amide bond formation: The carboxylic acid group can conjugate with amines to produce peptidomimetics.

  • Alkylation reactions: The ethylamino group facilitates further derivatization, enabling the addition of hydrophobic or electron-donating substituents.

Related Compounds and Derivatives

Hydrochloride Salt Form

The hydrochloride derivative (CAS: 1311317-03-9, C₁₁H₁₅Cl₂NO₂) enhances solubility in aqueous media, making it preferable for in vitro biological assays. Its molecular weight increases to 264.14 g/mol due to the addition of HCl.

Table 3: Comparison with Hydrochloride Derivative

Property[(4-Chloro-benzyl)-ethyl-amino]-acetic acidHydrochloride Salt
Molecular FormulaC₁₁H₁₄ClNO₂C₁₁H₁₅Cl₂NO₂
Molecular Weight227.69 g/mol264.14 g/mol
SolubilityModerate in polar solventsHigh in water
Primary UseOrganic synthesisBiological screening

Structural Analogs

  • 4-Chlorobenzylamino-acetic acid (CAS: 90562-54-2): Lacks the ethyl group, reducing steric hindrance for target binding .

  • N-Ethyl-4-nitrobenzylamino-acetic acid: Substitutes chlorine with a nitro group, altering electronic properties for specific reactivity .

Future Research Directions

Pharmacological Profiling

Comprehensive studies are needed to evaluate:

  • In vitro toxicity: Cytotoxicity assays using human cell lines.

  • Target identification: High-throughput screening against enzyme and receptor libraries.

Process Optimization

Advancements in flow chemistry and catalytic methods could reduce synthesis costs and improve scalability for industrial applications.

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